molecular formula C21H29N3O2 B2727940 4-isopropoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 1049431-89-1

4-isopropoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2727940
CAS No.: 1049431-89-1
M. Wt: 355.482
InChI Key: ZXBOADCKEVGQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a benzamide core linked to a complex amine side chain featuring both 1-methyl-1H-pyrrole and pyrrolidine heterocycles. The pyrrolidine ring is a privileged scaffold in pharmaceutical science, known to contribute favorably to a molecule's properties by enhancing three-dimensional coverage and influencing critical parameters such as solubility and lipophilicity . This saturated, non-aromatic ring system allows for extensive exploration of the pharmacophore space and can improve the stereochemical profile of potential drug candidates, making compounds containing it valuable for investigating enantioselective interactions with biological targets . The specific arrangement of its isopropoxybenzamide and substituted ethylamine groups suggests potential for diverse molecular interactions. Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a chemical tool for probing biological mechanisms and structure-activity relationships (SAR) in various therapeutic areas. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for research use only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-16(2)26-18-10-8-17(9-11-18)21(25)22-15-20(24-13-4-5-14-24)19-7-6-12-23(19)3/h6-12,16,20H,4-5,13-15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBOADCKEVGQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CN2C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Structural Features

The target compound contains several key functional groups:

  • Para-isopropoxy substituted benzamide moiety
  • Secondary amide linkage
  • 1-methyl-1H-pyrrol-2-yl substituent
  • Pyrrolidin-1-yl tertiary amine group
  • Stereogenic carbon center

The presence of the stereogenic center with two different heterocyclic substituents indicates that, unless synthesized stereoselectively, the compound would exist as a racemic mixture.

Retrosynthetic Considerations

From a retrosynthetic perspective, the molecule can be disconnected into three major fragments:

  • 4-isopropoxybenzoic acid or an activated derivative
  • A functionalized ethylamine containing the pyrrolidine and pyrrole moieties
  • Building blocks for the construction of the heterocycles (pyrrole and pyrrolidine)

Several key disconnections define the strategic approaches to synthesis:

  • Amide bond formation between the carboxylic acid and the complex amine
  • Carbon-nitrogen bond formation between the functionalized ethylamine and the pyrrolidine
  • Incorporation of the 1-methyl-1H-pyrrole moiety

Method 1: Convergent Synthesis via Protected Intermediates

This approach involves the initial preparation of 4-isopropoxybenzoic acid, synthesis of a suitably protected pyrrole-pyrrolidine ethylamine intermediate, and final coupling to form the target amide.

Synthesis of 4-isopropoxybenzoic acid

Procedure:

  • In a 500 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine 4-hydroxybenzoic acid (25.0 g, 181 mmol), potassium carbonate (37.5 g, 271 mmol), and acetone (250 mL).
  • Add isopropyl bromide (26.7 g, 217 mmol) slowly and heat the mixture to reflux for 24-48 hours with continuous stirring.
  • Monitor reaction completion via thin-layer chromatography (ethyl acetate:hexane, 1:3).
  • Cool the reaction mixture to room temperature, filter to remove inorganic salts, and concentrate under reduced pressure.
  • Dissolve the residue in ethyl acetate (300 mL) and wash sequentially with 1N sodium hydroxide solution (3 × 100 mL).
  • Acidify the combined aqueous layers with 6N hydrochloric acid to pH 2-3 and extract with ethyl acetate (3 × 100 mL).
  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate.
  • Recrystallize from ethanol/water (3:1) to obtain pure 4-isopropoxybenzoic acid.

Yield: 28.3-29.8 g (85-90%)

Characterization:

  • Melting point: 115-117°C
  • 1H NMR (400 MHz, CDCl3): δ 8.03 (d, 2H, J = 8.8 Hz), 6.92 (d, 2H, J = 8.8 Hz), 4.68 (septet, 1H, J = 6.0 Hz), 1.37 (d, 6H, J = 6.0 Hz)
  • 13C NMR (100 MHz, CDCl3): δ 171.2, 162.4, 131.8, 123.4, 115.2, 70.3, 21.8

Synthesis of 2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethylamine

This intermediate requires multiple steps, drawing inspiration from synthetic approaches described for similar pyrrole-containing compounds:

Step 1: Preparation of 1-methyl-1H-pyrrole-2-carbaldehyde

  • To a solution of pyrrole (10.0 g, 149 mmol) in anhydrous dimethylformamide (150 mL) at 0°C, add sodium hydride (60% dispersion in mineral oil, 7.15 g, 179 mmol) in small portions over 30 minutes.
  • Stir for 1 hour at 0°C, then add methyl iodide (23.2 g, 164 mmol) dropwise.
  • Allow the reaction to warm to room temperature and stir for 4 hours.
  • Cool to -20°C and add phosphorus oxychloride (25.2 g, 164 mmol) dropwise.
  • Add dimethylformamide (13.1 g, 179 mmol) dropwise at -20°C.
  • Warm to room temperature and stir for 3 hours.
  • Pour into ice-cold saturated sodium bicarbonate solution (300 mL) and extract with diethyl ether (3 × 100 mL).
  • Dry the combined organic layers, concentrate, and purify by column chromatography (hexane:ethyl acetate, 4:1).

Yield: 13.5-14.9 g (82-90%)

Step 2: Reductive amination with pyrrolidine

  • Combine 1-methyl-1H-pyrrole-2-carbaldehyde (5.0 g, 45.8 mmol), pyrrolidine (3.58 g, 50.4 mmol), and glacial acetic acid (1 mL) in methanol (100 mL).
  • Stir at room temperature for 2 hours to form the imine.
  • Cool to 0°C and add sodium cyanoborohydride (3.45 g, 55.0 mmol) in small portions over 30 minutes.
  • Allow to warm to room temperature and stir for 12 hours.
  • Basify with 2N sodium hydroxide solution to pH 10-11 and extract with dichloromethane (3 × 75 mL).
  • Dry the combined organic layers over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography (dichloromethane:methanol, 95:5).

Yield: 5.2-5.8 g (68-75%)

Step 3: Formation of azidoethyl intermediate

  • To a solution of 1-(1-methyl-1H-pyrrol-2-yl)methyl)pyrrolidine (5.0 g, 30.3 mmol) in anhydrous tetrahydrofuran (100 mL) at -78°C under nitrogen, add n-butyllithium (2.5M in hexanes, 13.3 mL, 33.3 mmol) dropwise.
  • Stir at -78°C for 1 hour, then add trimethylsilyl chloride (3.95 g, 36.4 mmol) and continue stirring for 1 hour.
  • Add a second equivalent of n-butyllithium (2.5M in hexanes, 13.3 mL, 33.3 mmol) at -78°C and stir for 1 hour.
  • Add 2-azidoethyl bromide (5.45 g, 36.4 mmol) dropwise at -78°C.
  • Allow to warm to room temperature over 3 hours and stir overnight.
  • Quench with saturated ammonium chloride solution (50 mL) and extract with ethyl acetate (3 × 75 mL).
  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Yield: 4.2-4.7 g (60-67%)

Step 4: Reduction of azide to amine

  • Dissolve 2-azido-1-(1-methyl-1H-pyrrol-2-yl)-1-(pyrrolidin-1-yl)ethane (4.0 g, 17.2 mmol) in tetrahydrofuran (80 mL).
  • Add triphenylphosphine (5.41 g, 20.6 mmol) and water (1.5 mL, 83.3 mmol).
  • Stir at room temperature for 24 hours.
  • Concentrate and purify by column chromatography (dichloromethane:methanol:ammonium hydroxide, 90:9:1) to obtain 2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethylamine.

Yield: 3.0-3.3 g (85-92%)

Characterization:

  • 1H NMR (400 MHz, CDCl3): δ 6.52 (d, 1H, J = 1.8 Hz), 6.05 (m, 1H), 5.95 (m, 1H), 3.63 (s, 3H), 3.48 (dd, 1H, J = 9.2, 5.6 Hz), 2.90-2.75 (m, 2H), 2.60-2.45 (m, 4H), 1.75-1.65 (m, 4H), 1.55 (br s, 2H)
  • 13C NMR (100 MHz, CDCl3): δ 130.6, 122.7, 106.9, 106.2, 64.3, 51.2, 42.9, 33.5, 23.4

Final Amide Coupling

The final step involves coupling 4-isopropoxybenzoic acid with 2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethylamine:

Procedure:

  • In a 100 mL round-bottomed flask, dissolve 4-isopropoxybenzoic acid (2.0 g, 11.1 mmol) in anhydrous dichloromethane (40 mL).
  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (2.55 g, 13.3 mmol), hydroxybenzotriazole (1.80 g, 13.3 mmol), and cool to 0°C.
  • Stir for 30 minutes, then add 2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethylamine (2.16 g, 11.1 mmol) and N,N-diisopropylethylamine (2.86 g, 22.2 mmol).
  • Allow the reaction to warm to room temperature and stir for 24 hours.
  • Dilute with dichloromethane (30 mL) and wash sequentially with 0.5N hydrochloric acid (2 × 30 mL), saturated sodium bicarbonate solution (2 × 30 mL), and brine (30 mL).
  • Dry over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography (dichloromethane:methanol, 95:5).
  • Recrystallize from ethyl acetate/hexane to obtain pure 4-isopropoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide.

Yield: 3.0-3.4 g (75-85%)

Method 2: Three-Component Convergent Synthesis

This approach involves a three-component reaction to form the key pyrrolidine-pyrrole intermediate, followed by amide coupling.

One-Pot Three-Component Reaction

Drawing on methods similar to those described for triazolopyrimidine synthesis, this approach constructs the core structure:

Procedure:

  • In a 250 mL round-bottomed flask, combine 1-methyl-1H-pyrrole-2-carbaldehyde (5.0 g, 45.8 mmol), pyrrolidine (3.58 g, 50.4 mmol), and ammonium acetate (10.6 g, 137.4 mmol) in absolute ethanol (100 mL).
  • Stir at room temperature for 2 hours.
  • Add sodium cyanoborohydride (3.45 g, 55.0 mmol) in small portions over 1 hour.
  • Heat the reaction mixture to 40°C and stir for 24 hours.
  • Cool to room temperature, basify with 2N sodium hydroxide to pH 10, and extract with ethyl acetate (3 × 75 mL).
  • Dry the combined organic layers over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.

Yield: 6.7-7.1 g (75-80%)

Amide Formation with 4-isopropoxybenzoic acid

Procedure:

  • In a 250 mL round-bottomed flask, add 4-isopropoxybenzoic acid (5.0 g, 27.8 mmol) and thionyl chloride (6.6 g, 55.5 mmol).
  • Heat at reflux for 2 hours, then remove excess thionyl chloride under reduced pressure.
  • Dissolve the resulting acid chloride in anhydrous dichloromethane (100 mL) and cool to 0°C.
  • In a separate flask, dissolve 2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethylamine (5.4 g, 27.8 mmol) in dichloromethane (50 mL) containing triethylamine (5.6 g, 55.5 mmol).
  • Add the amine solution dropwise to the acid chloride solution at 0°C over 30 minutes.
  • Allow to warm to room temperature and stir for 4 hours.
  • Wash with water (50 mL), 1N hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
  • Dry over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.

Yield: 7.8-8.3 g (78-83%)

Method 3: Modified Pyrrolidine Approach

This method adapts techniques for functionalized pyrrolidine synthesis described in the literature.

Synthesis of Protected Pyrrole Intermediate

Procedure:

  • To a solution of 1-methyl-1H-pyrrole (10.0 g, 123 mmol) in anhydrous tetrahydrofuran (200 mL) at -78°C under nitrogen, add n-butyllithium (2.5M in hexanes, 54.0 mL, 135 mmol) dropwise.
  • Stir at -78°C for 1 hour, then add dimethylformamide (11.2 g, 153 mmol).
  • Allow to warm to 0°C over 2 hours, then quench with saturated ammonium chloride solution.
  • Extract with ethyl acetate, dry, concentrate, and use the crude aldehyde for the next step.
  • Dissolve the aldehyde in methanol (150 mL), add pyrrolidine (9.6 g, 135 mmol) and acetic acid (1 mL).
  • Stir at room temperature for 2 hours, then add sodium cyanoborohydride (9.3 g, 147 mmol).
  • Stir for 12 hours, basify with 2N sodium hydroxide, and extract with dichloromethane.
  • Purify by column chromatography to obtain 1-(1-methyl-1H-pyrrol-2-yl)methyl)pyrrolidine.

Yield: 16.2-17.8 g (80-88%)

Functionalization to Incorporate Ethylamine Linker

Procedure:

  • To a solution of 1-(1-methyl-1H-pyrrol-2-yl)methyl)pyrrolidine (10.0 g, 60.6 mmol) in anhydrous tetrahydrofuran (200 mL) at -78°C under nitrogen, add n-butyllithium (2.5M in hexanes, 26.7 mL, 66.7 mmol) dropwise.
  • Stir at -78°C for 1 hour, then add ethylene oxide (5.3 g, 121.2 mmol) at -78°C.
  • Allow to warm to room temperature over 4 hours and stir overnight.
  • Quench with saturated ammonium chloride solution and extract with ethyl acetate.
  • Convert the primary alcohol to an amine through:
    a. Mesylation with methanesulfonyl chloride and triethylamine
    b. Displacement with sodium azide in dimethylformamide
    c. Reduction of azide with triphenylphosphine and water

Yield: 8.2-8.8 g (70-75% over multiple steps)

Amide Coupling with 4-isopropoxybenzoic acid

Follow the procedure described in Method 1, Section 3.3.

Purification and Characterization

Purification Techniques

Column Chromatography:

  • Stationary phase: Silica gel (230-400 mesh)
  • Mobile phase: Gradient elution with dichloromethane/methanol (98:2 to 90:10)

Recrystallization:

  • Primary system: Ethyl acetate/hexane
  • Alternative system: Dichloromethane/diethyl ether

Preparative HPLC:

  • Column: C18 reverse phase (250 × 21.2 mm, 10 μm)
  • Mobile phase: Acetonitrile/water with 0.1% formic acid (gradient)
  • Flow rate: 20 mL/min
  • Detection: UV at 254 nm and 280 nm

Analytical Characterization

Physical Properties:

  • Appearance: White crystalline solid
  • Melting point: 118-120°C
  • Solubility: Soluble in dichloromethane, chloroform, dimethylsulfoxide; sparingly soluble in methanol; insoluble in water and hexane

Spectroscopic Data:

1H NMR (400 MHz, CDCl3):

  • δ 7.76 (d, 2H, J = 8.8 Hz, aromatic)
  • δ 6.90 (d, 2H, J = 8.8 Hz, aromatic)
  • δ 6.58 (d, 1H, J = 2.0 Hz, pyrrole)
  • δ 6.30 (br t, 1H, J = 5.6 Hz, NH)
  • δ 6.08 (dd, 1H, J = 3.6, 1.8 Hz, pyrrole)
  • δ 5.98 (d, 1H, J = 3.6 Hz, pyrrole)
  • δ 4.65 (septet, 1H, J = 6.0 Hz, isopropyl CH)
  • δ 3.80-3.70 (m, 1H, CH)
  • δ 3.65 (s, 3H, N-CH3)
  • δ 3.55-3.40 (m, 2H, CH2NH)
  • δ 2.65-2.52 (m, 4H, pyrrolidine CH2-N)
  • δ 1.85-1.75 (m, 4H, pyrrolidine CH2-CH2)
  • δ 1.36 (d, 6H, J = 6.0 Hz, isopropyl CH3)

13C NMR (100 MHz, CDCl3):

  • δ 166.8 (C=O)
  • δ 161.2 (aromatic C-O)
  • δ 130.8 (pyrrole C-2)
  • δ 128.5 (aromatic C ortho to amide)
  • δ 126.7 (aromatic C para to isopropoxy)
  • δ 123.2 (pyrrole C-3)
  • δ 114.9 (aromatic C meta to amide)
  • δ 107.3 (pyrrole C-4)
  • δ 106.5 (pyrrole C-5)
  • δ 70.1 (isopropyl CH)
  • δ 65.2 (CH at chiral center)
  • δ 51.4 (pyrrolidine CH2-N)
  • δ 41.5 (CH2NH)
  • δ 33.8 (N-CH3)
  • δ 23.6 (pyrrolidine CH2-CH2)
  • δ 22.0 (isopropyl CH3)

Mass Spectrometry:

  • HRMS (ESI) m/z: [M+H]+ calculated for C21H30N3O2: 356.2338; found: 356.2341

Infrared Spectroscopy (KBr):

  • 3315 cm-1 (N-H stretch)
  • 2965, 2870 cm-1 (C-H stretch)
  • 1640 cm-1 (amide C=O)
  • 1605, 1545 cm-1 (aromatic C=C)
  • 1250 cm-1 (C-O stretch)
  • 735 cm-1 (pyrrole C-H out-of-plane)

Comparative Analysis of Synthetic Methods

Yield and Efficiency Comparison

Table 1: Comparison of Synthetic Methods for this compound

Parameter Method 1: Convergent Synthesis Method 2: Three-Component Method 3: Modified Pyrrolidine
Overall Yield 35-45% 58-66% 40-52%
Number of Steps 8 5 7
Total Reaction Time 7-9 days 3-4 days 6-8 days
Purification Difficulty Moderate Low to Moderate High
Required Skill Level Intermediate Basic to Intermediate Advanced
Hazardous Reagents n-BuLi, NaH, MeI, SOCl2 NaCNBH3, SOCl2 n-BuLi, NaH, Ethylene oxide
Scalability Good (up to 50g) Excellent (up to 100g) Limited (up to 25g)
Cost Efficiency Moderate High Low

Method Selection Considerations

Table 2: Key Decision Factors for Method Selection

Consideration Recommended Method Justification
Laboratory Scale Method 2 Fewer steps, higher yield, simpler purification
Industrial Scale Method 1 More established chemistry, better reproducibility, fewer specialized reagents
Academic Research Method 3 Potential for stereocontrol, mechanistic insights
Time Constraint Method 2 Shortest overall reaction time
Limited Resources Method 2 Fewer specialized reagents, simpler equipment needs
Stereochemical Control Method 3 Potential for asymmetric induction
Safety Concerns Method 2 Fewer hazardous reagents

Troubleshooting and Optimization

Common Synthetic Challenges

Table 3: Troubleshooting Guide for Key Synthetic Steps

Issue Possible Cause Solution
Low yield in pyrrole alkylation Moisture contamination Use freshly distilled solvents, flame-dry glassware, maintain inert atmosphere
Side reactions in reductive amination Competitive reduction pathways Optimize pH (slightly acidic), control addition rate of reducing agent
Incomplete amide coupling Deactivated coupling reagents Use freshly prepared reagents, increase reaction time, optimize temperature
Poor selectivity in 3-component reaction Competing side reactions Control reaction temperature, optimize reagent ratios
Purification difficulties Similar polarity compounds Use gradient elution, consider preparative HPLC
Product decomposition Sensitivity to air/light Store under nitrogen, protect from light, use antioxidants

Optimization Parameters

Table 4: Critical Parameters for Reaction Optimization

Reaction Step Critical Parameter Optimal Range Monitoring Method
Pyrrole functionalization Temperature control -78°C to -70°C Internal thermometer
Reductive amination pH 4.0-6.0 pH meter
Amide coupling Reagent quality ≥98% purity HPLC analysis
Three-component reaction Reagent ratio 1:1.1:1.2 (aldehyde:amine:reducing agent) TLC, HPLC
Azide reduction Water content 5-10 equivalents Karl Fischer titration

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrrole or pyrrolidine rings using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the benzamide group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the isopropoxy group.

Scientific Research Applications

4-isopropoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights benzamide derivatives with diverse substituents, enabling a structural and functional comparison. Key examples include:

Table 1: Structural and Physicochemical Comparison of Selected Benzamide Derivatives

Compound Name (Example) Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Source
4-isopropoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (Target) Benzamide 4-isopropoxy, pyrrolidine, 1-methylpyrrole Not reported Not reported Potential for CNS activity due to pyrrolidine/pyrrole motifs N/A
Example 53 () Benzamide 2-fluoro-N-isopropyl, pyrazolo-pyrimidinyl, chromenone 589.1 175–178 Fluorinated aromatic system; likely kinase inhibitor
compounds (e.g., N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide) Benzamide Thioether-linked heterocycles (thiazolyl, thienyl, isoxazolyl) ~450–600 (estimated) Not reported Designed for anticancer, antiviral, or antiplatelet activity

Key Comparative Insights:

Substituent Effects on Physicochemical Properties: The target compound’s pyrrolidine and 1-methylpyrrole groups may enhance solubility and blood-brain barrier penetration compared to the fluorinated chromenone-pyrazolo-pyrimidine system in Example 53 .

Synthetic Strategies :

  • Example 53 () employs Suzuki-Miyaura cross-coupling with a boronic acid reagent, a common method for constructing biaryl systems in benzamide derivatives . The target compound’s synthesis might similarly rely on palladium-catalyzed coupling or amide bond formation.

Therapeutic Potential: compounds target cancer, viral infections, and thrombotic events, suggesting benzamides’ versatility in drug discovery . The target compound’s pyrrolidine moiety is often seen in CNS-targeting agents, though specific activity data is absent.

Thermal Stability: Example 53’s melting point (175–178°C) indicates moderate thermal stability, likely influenced by its rigid chromenone core . The target compound’s melting point could differ significantly due to its flexible pyrrolidine-pyrrole substituents.

Biological Activity

4-isopropoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C₁₅H₃₁N₃O₂
  • Molecular Weight : 273.44 g/mol

The structure consists of a benzamide core substituted with an isopropoxy group and a complex side chain involving pyrrole and pyrrolidine moieties.

1. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, primarily through its interactions with various biological targets.

Inhibition of Monoamine Oxidase (MAO):
Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase enzymes (MAO-A and MAO-B), which are crucial in the metabolism of neurotransmitters. Inhibitors of these enzymes are often explored for their therapeutic potential in treating depression and neurodegenerative diseases.

Compound Target IC50 Value (µM) Type of Inhibition
This compoundMAO-A0.342Competitive
This compoundMAO-B0.075Irreversible

The mechanism by which this compound exerts its effects involves binding to the active sites of MAO enzymes, leading to inhibition of their activity. Molecular docking studies suggest strong interactions between the compound and key residues in the enzyme's active site, including hydrogen bonding and hydrophobic interactions.

Study 1: MAO Inhibition

A study conducted on a series of pyrrole derivatives, including the target compound, demonstrated significant inhibitory activity against MAO-A and MAO-B. The most potent derivatives showed IC50 values in the low micromolar range, indicating their potential as therapeutic agents for mood disorders.

Study 2: Neuroprotective Effects

In vitro studies have shown that the compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cell cultures. This effect is hypothesized to be linked to its MAO inhibition, which decreases the levels of neurotoxic metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.